tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

Description

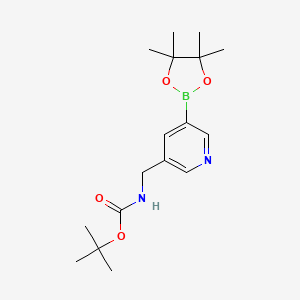

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate is a boronic ester-functionalized pyridine derivative with a tert-butyl carbamate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal chemistry and materials science . Its structure combines a pyridine ring (with a boronate group at the 5-position and a methyl-carbamate substituent at the 3-position) and a tert-butyloxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthetic procedures . The Boc group also facilitates deprotection under acidic conditions, making the compound versatile in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12-8-13(11-19-9-12)18-23-16(4,5)17(6,7)24-18/h8-9,11H,10H2,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWJPZDUJDUMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675319 | |

| Record name | tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257554-93-0 | |

| Record name | tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N-BOC-Aminomethyl)pyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Bromo-3-(bromomethyl)pyridine

The starting material, 3-methyl-5-bromopyridine, undergoes radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light or thermal initiation. This step selectively brominates the methyl group to yield 5-bromo-3-(bromomethyl)pyridine.

Reaction Conditions :

Nucleophilic Substitution with tert-Butyl Carbamate

The bromomethyl group is displaced by tert-butyl carbamate via an SN2 mechanism. Cesiuм carbonate (Cs₂CO₃) facilitates deprotonation of the carbamate, enhancing nucleophilicity.

Reaction Conditions :

-

Reagents : tert-Butyl carbamate (1.2 eq), Cs₂CO₃ (2 eq) in DMF.

-

Temperature : 90°C, 6 h.

-

Yield : 57% (analogous to Pd-catalyzed couplings in Search Result 1).

Mechanistic Insight :

The reaction proceeds via a two-step process:

-

Deprotonation of tert-butyl carbamate by Cs₂CO₃ to form a carbamate anion.

-

Nucleophilic attack on the bromomethyl carbon, displacing bromide.

Miyaura Borylation at the 5-Position

The 5-bromo substituent is converted to the boronate ester using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Ligand : dppf (1,1′-bis(diphenylphosphino)ferrocene).

-

Base : KOAc (3 eq) in 1,4-dioxane.

-

Temperature : 100°C, 12 h.

Key Observations :

-

The reaction tolerates the Boc-protected aminomethyl group without decomposition.

-

Excess B₂pin₂ ensures complete conversion of the bromide.

Route 2: Directed Ortho-Metalation and Boronate Installation

Synthesis of tert-Butyl (3-Methylpyridin-5-yl)carbamate

3-Methylpyridin-5-amine is protected with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (3-methylpyridin-5-yl)carbamate.

Reaction Conditions :

Directed Lithiation and Boronation

The Boc group directs lithiation to the pyridine’s 4-position (ortho to the carbamate). Subsequent quenching with B(OMe)₃ forms the boronate, which is stabilized as the pinacol ester.

Reaction Conditions :

-

Base : LDA (2 eq) in THF at -78°C.

-

Electrophile : B(OMe)₃ (3 eq), followed by pinacol (1.5 eq).

Challenges :

-

Competing deprotonation at the methyl group necessitates low temperatures (-78°C).

-

Steric hindrance from the Boc group reduces boronation efficiency.

Route 3: Reductive Amination and Sequential Functionalization

Synthesis of 5-Bromo-3-pyridinecarbaldehyde

3-Methylpyridine is oxidized to the aldehyde using SeO₂ in dioxane/water.

Reaction Conditions :

Reductive Amination with tert-Butyl Carbamate

The aldehyde undergoes reductive amination with tert-butyl carbamate using NaBH₃CN as the reducing agent.

Reaction Conditions :

Miyaura Borylation

The 5-bromo group is converted to the boronate ester under standard Miyaura conditions.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | High-yielding Miyaura step | Bromomethyl intermediate unstable | 40% |

| 2 | Directed functionalization | Low boronation yield | 35% |

| 3 | Avoids halogenation | Multiple oxidation steps | 30% |

Key Findings :

-

Route 1 offers the highest efficiency due to robust Miyaura conditions.

-

Route 2 suffers from competing side reactions during lithiation.

-

Route 3’s reliance on oxidation limits scalability.

Mechanistic Studies and Optimization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Conversion to boronic acids or alcohols.

Reduction: Formation of boranes or borohydrides.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

- Investigated for its potential use in drug discovery and development.

- Utilized in the synthesis of biologically active molecules and pharmaceuticals.

Industry:

- Applied in the production of advanced materials and polymers.

- Used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can also engage in coordination chemistry with metal ions, further expanding its reactivity and applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Reactivity in Cross-Coupling

- Suzuki-Miyaura Coupling : The target compound participates in Pd-catalyzed coupling with aryl halides. Its reactivity is comparable to tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate () but lower than electron-deficient analogs like the chloro-substituted derivative (), which exhibit faster coupling due to enhanced electrophilicity .

- Yield Variability : Yields for the target compound (44%, ) are moderate compared to tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0, ), where steric hindrance from the pyrimidine ring reduces efficiency.

Table 2: Reaction Yield Comparison

Stability and Handling

The Boc group in the target compound enhances stability against moisture compared to unprotected amines (). However, all boronates require anhydrous storage due to hydrolysis susceptibility . Chloro-substituted analogs () exhibit greater air sensitivity, necessitating inert atmosphere handling.

Biological Activity

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological applications. The unique structural features of this compound, particularly the presence of the dioxaborolane moiety and pyridine ring, suggest that it may exhibit significant biological activity. This article reviews the current understanding of its biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 294.15 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to a pyridine derivative containing a dioxaborolane .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on derivatives with similar functional groups have shown efficacy against various Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations . The mechanism often involves disruption of bacterial cell membranes leading to cell death.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes has also been explored. For example, related compounds have been evaluated for their ability to inhibit influenza polymerase activity, which is crucial for viral replication. Structural modifications in similar compounds have been correlated with enhanced inhibitory activity against target enzymes such as endonucleases .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of related compounds on mammalian cell lines. Notably, some derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects .

Case Studies and Research Findings

Q & A

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Store in a refrigerated (2–8°C), dry environment in tightly sealed containers under an inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis of the boronate ester and carbamate groups. Avoid moisture and high temperatures, as these degrade the compound. Stability is enhanced by using desiccants and moisture-resistant packaging .

Q. Which spectroscopic methods are most reliable for confirming structural integrity post-synthesis?

- 1H/13C NMR : Critical for confirming the pyridinyl, carbamate, and boronate ester groups. For example, pyridine protons typically appear at δ 8.2–8.5 ppm, while tert-butyl carbamate protons resonate at δ 1.3–1.5 ppm .

- LC-MS : Verify molecular weight (e.g., m/z 469 [M+H]+ observed in related boronate esters) and purity. High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion peaks .

- 2D NMR (COSY/HSQC) : Resolves overlapping signals, especially in stereochemically complex intermediates .

Q. What safety precautions are essential for laboratory handling?

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Avoid skin contact; in case of exposure, rinse immediately with water for 15 minutes and consult a physician .

- Store away from oxidizers and strong acids to prevent reactive decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions using this boronate ester?

- Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (1–5 mol%) for Suzuki-Miyaura couplings. Lower catalyst loadings reduce costs without compromising yield .

- Base : NaHCO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMAc, THF) at 80–100°C for 12–24 hours improves coupling efficiency .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate products with ≥89% purity .

Q. What strategies resolve contradictions between theoretical and observed spectral data?

- Impurity Analysis : Use preparative HPLC to isolate minor components. For example, side products from incomplete Boc deprotection can be identified via HRMS .

- Solvent Artifacts : Deuterated solvent peaks (e.g., DCM-d₂) may overlap with target signals; repeat NMR in CDCl₃ or DMSO-d₆ .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can clarify conformational exchange in carbamate groups .

Q. How does the pyridin-3-yl substitution pattern influence boronate ester reactivity?

- Steric Effects : The 3-pyridinyl position creates steric hindrance, slowing transmetallation in cross-couplings compared to 2-pyridinyl analogs. Bulkier ligands (e.g., XPhos) or elevated temperatures (100–120°C) mitigate this .

- Electronic Effects : Electron-withdrawing groups on the pyridine ring (e.g., nitro) reduce boronate electrophilicity, requiring stronger bases (e.g., K₃PO₄) for activation .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate Stability : Protect boronate esters from protic solvents (e.g., H₂O) during workup. Use anhydrous Na₂SO₄ for drying organic layers .

- Step Tracking : Monitor reactions via TLC (Rf ~0.5 in 30% EtOAc/hexane) or inline IR for carbamate C=O stretches (~1700 cm⁻¹) .

Q. What analytical controls ensure reproducibility in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.